Physicochemical Profiling and Mechanistic Utility of N-Cyclooctylpiperidine-4-Carboxamide in Targeted Drug Discovery
Physicochemical Profiling and Mechanistic Utility of N-Cyclooctylpiperidine-4-Carboxamide in Targeted Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. N-cyclooctylpiperidine-4-carboxamide (Molecular Formula: C₁₄H₂₆N₂O) has emerged as a highly versatile and potent building block, particularly in the development of non-urea inhibitors targeting 1[1].
This technical guide provides an in-depth analysis of the physicochemical properties, structural biology causality, and self-validating synthetic workflows associated with this compound. By understanding the fundamental molecular descriptors and the mechanistic rationale behind its structural components, researchers can effectively leverage this scaffold to design therapeutics with optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
Physicochemical Properties & Molecular Descriptors
The utility of N-cyclooctylpiperidine-4-carboxamide lies in its balanced physicochemical profile. It serves as a highly efficient fragment that contributes significant binding affinity to target enzymes while preserving ample "molecular weight real estate" for downstream functionalization without violating Lipinski’s Rule of Five[2].
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Pharmacological Implication |
| Molecular Formula | C₁₄H₂₆N₂O | Defines the core mass and atomic composition. |
| Molecular Weight | 238.37 g/mol | Low MW allows for extensive downstream functionalization (e.g., N-arylation, sulfonylation) without exceeding the 500 Da limit for oral bioavailability. |
| Topological Polar Surface Area (tPSA) | 41.1 Ų | Excellent membrane permeability; well below the 140 Ų threshold, suggesting potential for blood-brain barrier (BBB) penetration if desired. |
| Hydrogen Bond Donors (HBD) | 2 | Facilitates critical target interactions (e.g., the amide NH donates to Asp335 in sEH). |
| Hydrogen Bond Acceptors (HBA) | 2 | Enables binding with hydrogen-donating residues (e.g., the carbonyl oxygen accepts from Tyr383/Tyr466 in sEH). |
| Estimated LogP | ~1.8 - 2.5 | The highly lipophilic cyclooctyl ring is counterbalanced by the basic piperidine nitrogen, ensuring optimal partitioning into hydrophobic target pockets while maintaining aqueous solubility. |
| Rotatable Bonds | 3 | Low conformational flexibility minimizes the entropic penalty upon target binding, driving higher binding affinity. |
Structural Biology & Pharmacophore Causality
To understand why N-cyclooctylpiperidine-4-carboxamide is utilized, we must examine the causality between its structural features and the target biology, specifically within the context of sEH inhibition[3].
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The Cyclooctyl Ring (Hydrophobic Anchor): The human sEH enzyme possesses a large, L-shaped hydrophobic binding pocket. The cyclooctyl ring is sterically optimal for occupying the right-hand side of this pocket. By displacing high-energy, ordered water molecules from this hydrophobic cavity, the cyclooctyl group drives a massive entropic gain, which is the primary thermodynamic driver for binding affinity.
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The Carboxamide Linker (Transition State Mimic): The amide group acts as the primary pharmacophore. In the sEH active site, the carbonyl oxygen forms strong hydrogen bonds with the phenolic hydroxyls of Tyr383 and Tyr466. Simultaneously, the amide NH donates a hydrogen bond to the carboxylate of Asp335. This triad of interactions mimics the transition state of the endogenous substrate (epoxyeicosatrienoic acids, EETs) undergoing hydrolysis[4].
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The Piperidine Ring (Basic Vector): The piperidine ring provides a rigidified vector pointing toward the solvent-exposed region or the secondary hydrophobic pocket. The secondary amine (pKa ~9.5) allows for modular synthetic expansion (e.g., attaching triazine rings or sulfonyl groups) to fine-tune the pharmacokinetic half-life and metabolic stability.
Fig 1: Arachidonic acid cascade illustrating the targeted inhibition of sEH by piperidine-4-carboxamides.
Experimental Workflows: Synthesis & Validation
As a Senior Application Scientist, I emphasize that a robust protocol is not merely a list of steps, but a self-validating system . The following methodology details the synthesis of N-cyclooctylpiperidine-4-carboxamide, explaining the chemical causality behind each reagent choice and the In-Process Controls (IPCs) required to guarantee trustworthiness.
Step 1: Amide Coupling (Pharmacophore Assembly)
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Procedure: Dissolve 1.0 equivalent of 1-Boc-piperidine-4-carboxylic acid (Boc-isonipecotic acid) in anhydrous dichloromethane (DCM). Add 1.2 eq of HATU and 2.0 eq of N,N-diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to form the active ester. Dropwise add 1.1 eq of cyclooctylamine.
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Causality: Cyclooctylamine is a sterically hindered primary amine. Traditional carbodiimides (like EDC/HOBt) often result in sluggish kinetics and poor yields. HATU is selected because it generates a highly reactive 7-azabenzotriazole active ester, rapidly overcoming the steric bulk of the cyclooctyl ring. DIPEA is utilized as a non-nucleophilic base to neutralize the hydrochloride salt of the amine without competing for the active ester.
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Self-Validation (IPC 1): Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The disappearance of the highly polar acid starting material and the emergence of a less polar, UV-inactive spot (stainable with KMnO₄) validates the completion of the coupling.
Step 2: Boc-Deprotection (Scaffold Activation)
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Procedure: Isolate the Boc-protected intermediate and dissolve it in a minimal volume of DCM. Add 10 volumes of 4M HCl in dioxane at 0°C. Warm to room temperature and stir for 2 hours.
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Causality: While Trifluoroacetic acid (TFA) is a common deprotection reagent, it leaves strongly bound trifluoroacetate counterions that can severely interfere with downstream basic functionalization (e.g., sulfonylation). 4M HCl in dioxane is explicitly chosen because it yields the hydrochloride salt of the product, which is highly crystalline and often precipitates directly out of the reaction mixture, eliminating the need for complex chromatography.
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Self-Validation (IPC 2): LC-MS analysis of the resulting precipitate must show a dominant mass-to-charge ratio (m/z) of 239.2 [M+H]⁺, confirming the complete cleavage of the Boc group (loss of 100 Da).
Step 3: Isolation & Purification
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Procedure: Concentrate the suspension in vacuo, triturate the resulting solid with cold diethyl ether, and filter.
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Causality: Trituration exploits the differential solubility of the target molecule. The polar hydrochloride salt of N-cyclooctylpiperidine-4-carboxamide is completely insoluble in ether, whereas residual organic impurities and byproducts (like tetramethylurea from HATU degradation) are highly soluble. This thermodynamic separation provides >98% purity without the use of silica gel.
Fig 2: Self-validating synthetic workflow for N-cyclooctylpiperidine-4-carboxamide preparation.
Conclusion
N-cyclooctylpiperidine-4-carboxamide represents a triumph of rational drug design. By combining a highly lipophilic, entropically favorable cyclooctyl anchor with a transition-state mimicking carboxamide and a modular basic piperidine ring, this scaffold provides medicinal chemists with a highly optimized starting point for enzyme inhibition. Adhering to the self-validating synthetic protocols outlined above ensures high-fidelity generation of this scaffold, ultimately accelerating downstream hit-to-lead and lead optimization campaigns.
References
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PubChem / National Institutes of Health (NIH). "Sdccgsbi-0658819.P001 | C21H30N4O | CID 4129435 - PubChem (N-CYCLOOCTYLPIPERIDINE-4-CARBOXAMIDE Computed Properties)." NIH.gov. Available at: [Link]
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Bioorganic & Medicinal Chemistry Letters. "Discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase." PubMed. Available at:[Link]
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RCSB Protein Data Bank (PDB). "4HAI: Crystal structure of human soluble epoxide hydrolase complexed with N-cycloheptyl-1-(mesitylsulfonyl)piperidine-4-carboxamide." RCSB.org. Available at:[Link]
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BRENDA Enzyme Database. "Information on EC 3.3.2.10 - soluble epoxide hydrolase." BRENDA-enzymes.org. Available at:[Link]
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- 1. Information on EC 3.3.2.10 - soluble epoxide hydrolase and Organism(s) Rattus norvegicus and UniProt Accession P80299 - BRENDA Enzyme Database [brenda-enzymes.org]
- 2. Sdccgsbi-0658819.P001 | C21H30N4O | CID 4129435 - PubChem [pubchem.ncbi.nlm.nih.gov]
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